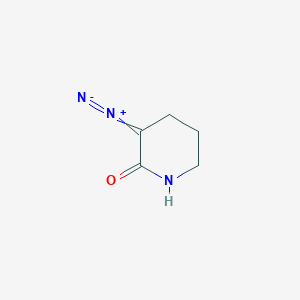

3-Diazo-2-piperidinone

描述

Structure

3D Structure

属性

CAS 编号 |

463362-69-8 |

|---|---|

分子式 |

C5H7N3O |

分子量 |

125.13 g/mol |

IUPAC 名称 |

3-diazopiperidin-2-one |

InChI |

InChI=1S/C5H7N3O/c6-8-4-2-1-3-7-5(4)9/h1-3H2,(H,7,9) |

InChI 键 |

SHPIODBBHQGMOA-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=[N+]=[N-])C(=O)NC1 |

产品来源 |

United States |

Synthetic Methodologies for 3 Diazo 2 Piperidinone and Its Derivatives

Classic Approaches to Diazo Compound Synthesis Applied to Piperidinones

Traditional methods for the synthesis of diazo compounds have been successfully adapted for the preparation of 3-diazo-2-piperidinone and its analogs. These established techniques include diazotization of aminopiperidinones, diazo transfer reactions, and the dehydrogenation of hydrazonopiperidinones.

Diazotization Reactions on Aminopiperidinones

Diazotization is a well-established method for converting primary amines to diazonium salts. organic-chemistry.org In the context of piperidinone chemistry, this reaction is applied to α-aminopiperidinones to generate the corresponding diazo compounds. The nitrosation of primary aromatic amines with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to the formation of diazonium salts. organic-chemistry.org While highly effective for aromatic amines, the diazotization of primary aliphatic amines results in unstable intermediates that readily lose nitrogen to form carbocations, leading to a mixture of substitution, elimination, and rearrangement products. organic-chemistry.org

A notable synthesis of 3-diazo-piperidin-2-one starts from L-ornithine, which is converted to the corresponding α-amino lactam. researchgate.net Subsequent diazotization yields the target cyclic α-diazoamide. researchgate.net This approach highlights the use of readily available amino acid precursors for the synthesis of N-unsubstituted α-amino lactams, which are then converted to the desired diazo compounds. researchgate.net

Table 1: Diazotization of Aminopiperidinones

| Starting Material | Reagents | Product | Reference |

|---|

Diazo Transfer Reactions from Precursors to Piperidinone Derivatives

Diazo transfer reactions are a cornerstone in the synthesis of diazo compounds, involving the transfer of a diazo group from a donor, typically a sulfonyl azide (B81097), to an active methylene (B1212753) compound. orgsyn.org This method has been extensively used for the preparation of this compound derivatives.

The "deformylative diazo transfer" strategy, pioneered by Regitz, involves the initial formylation of a ketone to create a β-dicarbonyl system, which then readily undergoes diazo transfer. orgsyn.org A more recent advancement is the "detrifluoroacetylative diazo transfer," which involves the trifluoroacetylation of a kinetically generated lithium enolate, followed by treatment with a sulfonyl azide. orgsyn.org This method is particularly useful for base-sensitive substrates and for achieving regioselectivity. orgsyn.org

In the synthesis of diazo imides derived from piperidinone, a diazo transfer reaction can be the final step. For instance, piperidinones can be converted to their corresponding diazo lactams in excellent yield, which are then acylated to form the desired diazo imides. arkat-usa.org Another approach involves the diazo group-transfer reaction applied to a β-keto aldehyde prepared from a suitable piperidone precursor. acs.org For example, a hydroxymethylene compound can be treated with tosyl azide in the presence of a base to afford the desired diazo ketone. acs.org

Recent research has also highlighted the use of 2-azido-1,3-dimethylimidazolinium chloride (ADMC) as an efficient and safe diazo-transfer reagent. clockss.org

Table 2: Diazo Transfer Reactions for Piperidinone Derivatives

| Substrate | Diazo Transfer Reagent | Product | Reference |

|---|---|---|---|

| Piperidinones | Mesyl azide, Et3N | Diazo lactams | arkat-usa.org |

| β-Keto aldehyde of a pregnene skeleton | Tosyl azide, NaH | Diazo ketone | acs.org |

| 1-Naphthol | 2-Azido-1,3-dimethylimidazolinium chloride (ADMC), Et3N | 1-Diazo-2(1H)-naphthalenone | clockss.org |

Dehydrogenation of Hydrazonopiperidinones

The dehydrogenation of hydrazones to form diazo compounds is another classical synthetic route. This method, however, is less commonly reported for the synthesis of this compound in the reviewed literature.

Novel Synthetic Strategies for this compound and Analogues

In addition to the classic approaches, modern synthetic chemistry has introduced novel strategies for the construction of the this compound scaffold and its derivatives. These methods often employ transition metal catalysis and organocatalysis to achieve higher efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Routes for Piperidinone Scaffold Formation

Transition metal-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including piperidinones. mdpi.com These reactions often involve the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. chemie-brunschwig.ch

While direct transition metal-catalyzed synthesis of this compound is not extensively documented, these methods are crucial for constructing the piperidinone core, which can then be subjected to diazotization or diazo transfer reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for forming C-C bonds. chemie-brunschwig.ch Rhodium(II)-catalyzed reactions of diazo compounds are well-established for various transformations, including insertion and cycloaddition reactions, which can be used to functionalize the piperidinone ring. researchgate.netarkat-usa.org

A notable example is the rhodium(II)-catalyzed reaction of a diazo imido indole, which proceeds through a carbonyl ylide dipole intermediate to form a complex cycloadduct, demonstrating the utility of this methodology in natural product synthesis. arkat-usa.org

Organocatalytic Approaches in Diazo and Piperidinone Synthesis

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to metal-catalyzed processes. mdpi.comacs.org In the context of piperidinone synthesis, organocatalytic methods have been developed for the enantioselective construction of spirocyclic piperidones. mdpi.com

One such strategy involves a one-pot, two-step organocatalytic asymmetric synthesis that proceeds via a Wolff rearrangement–amidation–Michael–hemiaminalization sequence. mdpi.com This reaction brings together a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde to construct chiral spirocyclic piperidones with multiple stereogenic centers. mdpi.com

Furthermore, organophotocatalysis has been utilized for the one-step synthesis of 2-piperidinones from readily available starting materials like inorganic ammonium (B1175870) salts and alkenes, using light as an energy source. evitachem.comnih.gov This approach offers a mild and efficient route to a diverse range of substituted 2-piperidinones. nih.gov

Table 3: Novel Synthetic Strategies

| Methodology | Catalysis | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Wolff Rearrangement–Amidation–Michael–Hemiaminalization | Organocatalysis | Asymmetric assembly of a cyclic 2-diazo-1,3-diketone, primary amine, and α,β-unsaturated aldehyde | Chiral spirocyclic piperidones | mdpi.com |

| [1 + 2 + 3] Strategy | Organophotocatalysis | One-step access from ammonium salts, alkenes, and unsaturated carbonyl compounds | Substituted 2-piperidinones | nih.gov |

Microwave-Assisted and Flow Chemistry Synthesis of Diazo Compounds

Modern synthetic techniques like microwave irradiation and flow chemistry have been increasingly applied to the synthesis of diazo compounds, including those related to the this compound framework, to enhance safety, efficiency, and scalability.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. For diazo compounds, which can be thermally labile and potentially explosive, microwave heating offers advantages such as rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. univpancasila.ac.idscirp.org

The Wolff rearrangement, a key reaction of diazoketones, has been successfully performed under microwave irradiation. univpancasila.ac.id For instance, the microwave-assisted Wolff rearrangement of cyclic 2-diazo-1,3-diones in the presence of various nucleophiles provides efficient access to functionalized cycloalkanones. univpancasila.ac.id This methodology highlights the potential for applying microwave assistance to reactions involving this compound to generate diverse derivatives. While specific examples focusing solely on this compound are not extensively detailed in the provided results, the general success of MAOS for diazo compounds suggests its applicability. univpancasila.ac.idscirp.orgmdpi.com

Flow Chemistry Synthesis:

Flow chemistry, or continuous flow processing, offers significant safety and operational advantages for handling hazardous reagents like diazo compounds. sioc-journal.cn The in-situ generation and immediate consumption of unstable intermediates in a continuous flow reactor minimizes the accumulation of potentially explosive materials, thereby enhancing process safety. sioc-journal.cnrsc.org

The generation of non-stabilized diazo compounds from precursors like oxadiazolines using UV light in a flow system has been demonstrated. rsc.org These generated diazo compounds can then react with various substrates in the flow stream. rsc.org Similarly, the use of N-tosylhydrazones as diazo precursors in continuous flow protocols has been developed. thieme-connect.com This approach allows for the safe and efficient generation of diazo compounds which can then undergo further transformations, such as reductive couplings with boronic acids. thieme-connect.com The application of flow chemistry to the synthesis and subsequent reactions of this compound would be a logical extension of these methodologies, enabling safer and more scalable production of its derivatives. sioc-journal.cn

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages | Relevant Reactions |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, Increased yields, Higher purity | Potential for localized overheating, Scalability can be a challenge | Wolff Rearrangement, Synthesis of acetamide (B32628) derivatives univpancasila.ac.idmdpi.com |

| Flow Chemistry | Enhanced safety for hazardous reagents, Precise control over reaction parameters, Improved scalability | Higher initial equipment cost, Potential for clogging | In-situ generation of diazo compounds, Reductive couplings sioc-journal.cnrsc.orgthieme-connect.com |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In the context of this compound derivatives, these aspects are crucial for generating specific isomers with desired biological activities.

Regioselectivity:

Regioselectivity in reactions involving this compound derivatives is often dictated by the nature of the reactants and catalysts. For instance, in Dieckmann cyclizations to form substituted piperidine-2,4-diones, the regioselectivity can be controlled to produce specific substitution patterns. researchgate.net The reaction of dianions of certain piperidone precursors with alkylating agents can lead to exclusive γ-alkylation. researchgate.net

Rhodium-catalyzed reactions of diazo compounds often exhibit high regioselectivity. For example, rhodium(II)-catalyzed reactions of diazo amido keto esters derived from 3-carbalkoxy-2-piperidone derivatives lead to the formation of a transient carbonyl ylide, which then undergoes intramolecular dipolar cycloaddition in a regioselective manner. acs.orgacs.org

Stereoselectivity:

Achieving high stereoselectivity is a key challenge and a significant area of research. In the synthesis of piperidine (B6355638) derivatives, various strategies are employed to control the stereochemical outcome.

Asymmetric Synthesis: The use of chiral auxiliaries, such as α-methylbenzylamine in Dieckmann cyclizations, can afford enantioselectively enriched 6-substituted piperidine-2,4-diones. researchgate.net Asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with chiral ligands is another approach to obtain enantiomerically pure piperidine derivatives. mdpi.com

Diastereoselective Reactions: Intramolecular N-H insertion reactions of α,β-unsaturated diazoketones can proceed with high diastereoselectivity to yield cis-isomers of the resulting piperidinones. acs.org Similarly, reductive cyclization of amino acetals derived from the nitro-Mannich reaction can produce piperidines with controlled stereochemistry. mdpi.com The stereochemical outcome of cyclization reactions is often influenced by the length of the spacer in the substrate, as demonstrated in rhodium(II) catalyzed intramolecular cyclopropanations. researchgate.net

Table 2: Examples of Selective Syntheses

| Reaction Type | Key Feature | Outcome |

|---|---|---|

| Dieckmann Cyclization | Use of α-methylbenzylamine auxiliary | Enantioselective synthesis of 6-substituted piperidine-2,4-diones researchgate.net |

| Rhodium(II)-catalyzed Cycloaddition | Intramolecular reaction of a diazo imide | Forms a cycloadduct with endo selectivity acs.orgacs.org |

| Intramolecular N-H Insertion | α,β-Unsaturated diazoketone cyclization | Provides the desired piperidine as a single cis-isomer acs.org |

| Reductive Cyclization | Nitro-Mannich reaction followed by cyclization | Diastereoselective formation of piperidines mdpi.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis of this compound and its derivatives, given the nature of the intermediates and reagents involved.

An efficient "green chemistry" approach has been developed for the synthesis of N-substituted piperidones, which offers significant advantages over classical methods like the Dieckman condensation. nih.gov This approach focuses on minimizing waste and using more environmentally benign reagents and conditions.

Key aspects of green chemistry applicable to this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are a good example of atom-economical processes. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water or supercritical fluids, or performing reactions under solvent-free conditions. nih.gov Microwave-assisted synthesis can often be performed with reduced solvent volumes or in the absence of a solvent. univpancasila.ac.id

Catalysis: The use of catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Rhodium and copper catalysts are frequently used in diazo chemistry, allowing for high efficiency and selectivity at low catalyst loadings. researchgate.netacs.org

Energy Efficiency: Employing methods like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. univpancasila.ac.idscirp.org

Designing for Degradation: While not directly related to synthesis, designing molecules that will degrade into innocuous products after their use is a long-term goal of green chemistry.

The development of flow chemistry processes for diazo compounds is a significant step towards greener and safer synthesis, as it minimizes the risks associated with these energetic molecules. sioc-journal.cnrsc.org

Reactivity and Mechanistic Investigations of 3 Diazo 2 Piperidinone

Nitrogen Extrusion Pathways

The loss of a nitrogen molecule from 3-diazo-2-piperidinone is the critical step that initiates its diverse reactivity. This process can be achieved through thermal, photochemical, or transition metal-catalyzed methods, each influencing the nature and behavior of the resulting carbene intermediate.

Thermal Decomposition and Carbene Generation

Heating this compound can induce the expulsion of dinitrogen gas, leading to the formation of a carbene. libretexts.orgresearchgate.net This method, known as thermolysis, typically requires elevated temperatures to overcome the activation energy for N₂ extrusion. nih.gov The carbene generated through thermal decomposition can exist in either a singlet or triplet state, which influences its subsequent reactivity. squarespace.com Generally, thermolysis can lead to less selective reactions compared to other methods, as the high energy input can promote various side reactions. nih.gov For instance, in some cases, thermal decomposition of related diazo compounds has been shown to result in complex mixtures of products. beilstein-journals.org

Photochemical Decomposition and Carbene Generation

Irradiation of this compound with light of an appropriate wavelength provides an alternative pathway for carbene generation. libretexts.orgresearchgate.net Photolysis can often be carried out at lower temperatures than thermal decomposition, which can help to minimize side reactions. libretexts.org The energy from the absorbed photons facilitates the cleavage of the carbon-nitrogen bond and the release of N₂. Similar to thermal methods, photochemical decomposition can produce both singlet and triplet carbenes, with the specific outcome often depending on the reaction conditions and the presence of sensitizers. squarespace.com This method has been successfully employed for various carbene-mediated transformations, including cycloadditions. nih.govchemistryviews.org

Transition Metal-Catalyzed Decomposition and Carbene Generation

The most widely utilized method for generating carbenes from diazo compounds involves the use of transition metal catalysts. snnu.edu.cnsnnu.edu.cn Catalysts based on rhodium, copper, and palladium are particularly effective in promoting the decomposition of diazo compounds under mild conditions. researchgate.netwikipedia.orgsnnu.edu.cn In this process, the diazo compound coordinates to the metal center, forming a metal-carbene intermediate, often referred to as a carbenoid. libretexts.orgsquarespace.com This intermediate is generally more stable and selective than a "free" carbene. wikipedia.org The nature of the metal and its associated ligands plays a crucial role in modulating the reactivity and selectivity of the carbenoid, allowing for a high degree of control over the outcome of subsequent reactions. researchgate.netnih.gov For example, dirhodium(II) catalysts are well-known for their ability to catalyze a wide range of carbene transfer reactions with high efficiency and selectivity. wikipedia.orgsnnu.edu.cn The catalytic cycle involves the reaction of the diazo compound with the transition metal complex to release dinitrogen and form the metal-carbene species, which then participates in further transformations. snnu.edu.cn

Carbene Reactivity from this compound

The carbene generated from this compound is a highly reactive intermediate that can undergo a variety of transformations, broadly categorized as intramolecular and intermolecular reactions. These reactions are powerful tools for the synthesis of diverse and complex nitrogen-containing heterocyclic compounds. researchgate.net

Intramolecular Carbene Reactions: C-H Insertion, Cycloaddition, Rearrangements

When the carbene generated from this compound reacts within the same molecule, it is termed an intramolecular reaction. These reactions are particularly useful for constructing new rings and creating complex polycyclic systems.

C-H Insertion: One of the hallmark reactions of carbenes is their ability to insert into carbon-hydrogen (C-H) bonds. libretexts.orgwikipedia.org In the context of the carbene derived from this compound, intramolecular C-H insertion can lead to the formation of bicyclic lactams. The regioselectivity of this insertion is often predictable, with a preference for the formation of five- or six-membered rings due to favorable transition state geometries. libretexts.org Transition metal catalysts, particularly those based on rhodium, are highly effective in promoting these C-H insertion reactions with excellent control over stereoselectivity. wikipedia.orgsnnu.edu.cn

Cycloaddition: The carbene can also participate in intramolecular cycloaddition reactions if a suitable π-system, such as an alkene or an aromatic ring, is present within the molecule. For instance, if the nitrogen of the piperidinone ring is substituted with a group containing a double bond, the carbene can add across this bond to form a cyclopropane (B1198618) ring, resulting in a bridged bicyclic structure. nih.govresearchgate.net

Rearrangements: Carbenes are prone to various rearrangement reactions. One common rearrangement is the Wolff rearrangement, where an α-diazoketone rearranges to form a ketene (B1206846). libretexts.org While this is more typical for acyclic diazo ketones, analogous rearrangements can occur in cyclic systems under certain conditions.

Intermolecular Carbene Reactions: Cyclopropanation, Ylide Formation, X-H Insertion (O-H, N-H, S-H)

Intermolecular reactions involve the reaction of the carbene from this compound with a separate molecule. These reactions are valuable for building larger molecules and introducing new functional groups.

Cyclopropanation: The reaction of a carbene with an alkene to form a cyclopropane is a fundamental and widely used transformation in organic synthesis. wikipedia.org The carbene generated from this compound can react with a variety of alkenes in an intermolecular fashion to produce 3-spiropiperidinone-cyclopropane derivatives. researchgate.net Transition metal catalysis, especially with rhodium(II) complexes, is often employed to achieve high yields and stereoselectivity in these cyclopropanation reactions. researchgate.netdiva-portal.org

Ylide Formation: Carbenes can react with heteroatoms containing lone pairs, such as nitrogen, oxygen, and sulfur, to form ylides. squarespace.com For example, the carbene from this compound can react with a sulfide (B99878) to form a sulfonium (B1226848) ylide. researchgate.net These ylides are themselves reactive intermediates that can undergo subsequent transformations, such as the wikipedia.orgacs.org-sigmatropic rearrangement, to generate new and complex molecular structures. beilstein-journals.orgresearchgate.net Similarly, reaction with an amine can lead to the formation of an ammonium (B1175870) ylide, and reaction with a carbonyl group can produce a carbonyl ylide. researchgate.netsci-hub.se

X-H Insertion: Carbenes readily insert into various X-H bonds, where X is a heteroatom like oxygen, nitrogen, or sulfur. nih.govresearchgate.net This provides a direct method for forming new C-O, C-N, and C-S bonds. For instance, the reaction of the carbene from this compound with an alcohol (O-H insertion) or an amine (N-H insertion) leads to the corresponding 3-alkoxy- or 3-amino-2-piperidinone derivatives. researchgate.net These insertion reactions are typically very efficient when catalyzed by transition metals like rhodium. rsc.org

Table of Reaction Outcomes for Carbene from this compound

| Reaction Type | Reactant | Product Type |

| Intramolecular C-H Insertion | - | Bicyclic lactam |

| Intramolecular Cycloaddition | Alkene-tethered this compound | Bridged bicyclic lactam |

| Intermolecular Cyclopropanation | Alkene | 3-Spiropiperidinone-cyclopropane |

| Ylide Formation | Sulfide, Amine, Carbonyl | Sulfonium, Ammonium, Carbonyl Ylide |

| Intermolecular X-H Insertion | Alcohol (R-OH) | 3-Alkoxy-2-piperidinone |

| Intermolecular X-H Insertion | Amine (R₂NH) | 3-Amino-2-piperidinone |

Nucleophilic and Electrophilic Reactivity at the Diazo Moiety

The diazo group in this compound is the primary center of its reactivity, susceptible to attack by both electrophiles and nucleophiles. The terminal nitrogen atom of the diazo group is nucleophilic and readily reacts with strong acids. For instance, treatment with hydrogen chloride (HCl) leads to the formation of a diazonium ion intermediate.

The carbon atom bearing the diazo group exhibits electrophilic character, particularly after protonation or coordination to a Lewis acid. This electrophilicity allows for reactions with a variety of nucleophiles. For example, in the presence of a rhodium(II) catalyst, this compound can react with nucleophiles such as alcohols and amines to form the corresponding α-substituted piperidinones. This reactivity is central to its application in synthetic chemistry for the construction of more complex molecular architectures.

Reactivity of the Piperidinone Ring System

Beyond the diazo group, the piperidinone ring itself can undergo a range of transformations, including ring expansion, contraction, and functionalization of the core structure.

A notable reaction of this compound is its propensity for ring expansion through the Wolff rearrangement. This reaction can be initiated thermally, photochemically, or through catalysis, typically with silver(I) or rhodium(II) complexes. The rearrangement proceeds through a carbene intermediate, which then undergoes a 1,2-migration to form a ketene. In the presence of a nucleophile like water or an alcohol, this ketene is trapped to yield a seven-membered ring, a caprolactam derivative.

Conversely, ring contraction reactions have also been observed under specific conditions. Photolysis of this compound in the presence of a sensitizer (B1316253) can lead to the formation of a five-membered ring system, a derivative of pyrrolidinone. This transformation also proceeds through a carbene intermediate, but the rearrangement pathway favors the contraction of the ring.

The piperidinone core of this compound can be functionalized at several positions. The nitrogen atom of the lactam can be acylated or alkylated under standard conditions to introduce various substituents. For example, N-acylation can be achieved using acyl chlorides or anhydrides in the presence of a base.

Furthermore, the methylene (B1212753) groups within the piperidinone ring can be functionalized. For instance, deprotonation at the C-6 position followed by reaction with an electrophile allows for the introduction of substituents at that site. The versatility of these functionalization reactions enhances the utility of this compound as a building block in organic synthesis.

Reaction Kinetics and Thermodynamics of this compound Transformations

The kinetics and thermodynamics of the transformations of this compound have been investigated to understand the factors governing its reactivity. The Wolff rearrangement, for instance, has been the subject of computational studies to determine the activation energies for the thermal and metal-catalyzed pathways. These studies indicate that the rhodium(II)-catalyzed reaction proceeds with a significantly lower activation barrier compared to the thermal process, explaining the high efficiency of these catalysts.

Thermodynamic analysis reveals that the ring expansion to form a caprolactam derivative is an energetically favorable process. The stability of the resulting seven-membered ring, coupled with the entropic benefit of releasing dinitrogen gas, drives the reaction forward.

Below is a data table summarizing key kinetic and thermodynamic parameters for the Wolff rearrangement of this compound under different conditions.

| Reaction Condition | Catalyst/Initiator | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Thermal | Heat | 25-30 | -15 to -20 |

| Photochemical | UV light | Not applicable | -15 to -20 |

| Catalytic | Rhodium(II) acetate | 10-15 | -15 to -20 |

| Catalytic | Silver(I) triflate | 18-22 | -15 to -20 |

Applications of 3 Diazo 2 Piperidinone in Advanced Chemical Synthesis and Materials Science

3-Diazo-2-piperidinone as a Versatile Synthetic Intermediate

The inherent reactivity of the diazo functional group, combined with the cyclic lactam framework, makes this compound a powerful intermediate for synthesizing a wide range of 3-substituted piperidin-2-one derivatives. researchgate.netresearchgate.net This compound readily participates in typical diazo group reactions, including insertion, 1,3-dipolar cycloaddition, and cyclopropanation, often with high yields. researchgate.net Its utility is demonstrated in its ability to serve as a precursor to various heterocyclic systems and as a foundational component for assembling intricate molecular architectures.

Precursor for Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Pyrazolones, Spiro-heterocycles)

The transformation of this compound into various nitrogen-containing heterocycles is a cornerstone of its synthetic utility. The generation of a carbene or a dipole intermediate from the diazo group under thermal, photochemical, or metal-catalyzed conditions allows for a range of cyclization and cycloaddition reactions.

Pyrazolones and Spiro-heterocycles: this compound and its derivatives are effective precursors for pyrazolone (B3327878) and spiro-heterocyclic systems. researchgate.net For instance, the reaction of α-diazo-δ-valerolactams (the class of compounds to which this compound belongs) with α,β-unsaturated carbonyl compounds leads to the formation of spiro pyrazolinones. researchgate.net Specifically, this compound has been converted into piperidinone-based spiropyrazolines through cycloaddition with electron-deficient dipolarophiles such as methyl acrylate (B77674) and methyl vinyl ketone. researchgate.net A related compound, 3-diazo-2-nitromethylenepiperidine, has been used to prepare 5-aza-spiro[2.5]octane derivatives. researchgate.net Spirocycles are of significant interest in drug discovery due to their rigid, three-dimensional structures. researchgate.net

Pyridines and Polycyclic Heterocycles: While direct, high-yield synthesis of simple pyridines from this compound is not extensively detailed, related diazo compounds have been successfully converted into polysubstituted pyridine-2,6(1H,3H)-diones through rhodium-catalyzed XH-insertion reactions. researchgate.net Furthermore, bis(diazo)piperidin-2-one systems can undergo a one-pot cyclopropanation followed by a cascade dipole formation/cycloaddition sequence to produce novel azapolycycles, demonstrating a pathway to complex, fused pyridine-containing structures. researchgate.net A derivative, 3-diazo-2-nitromethylenepiperidine, has been utilized to prepare 4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-b]pyridine derivatives. researchgate.net

Pyrroles: The synthesis of pyrroles from diazo compounds is a well-established transformation in organic chemistry. rsc.orgrsc.org Although specific examples starting directly from this compound are not prominently featured in the reviewed literature, the general reactivity patterns of α-diazo carbonyl compounds suggest their potential in pyrrole (B145914) synthesis through various metal-catalyzed or thermal cyclization strategies. For example, rhodium-catalyzed reactions of diazo compounds are known to generate intermediates that can be trapped intramolecularly to form heterocyclic rings, including pyrroles.

The table below summarizes the synthesis of various heterocycles from this compound and its close derivatives.

| Target Heterocycle | Reactant(s) with Diazo Compound | Reaction Type | Catalyst/Conditions | Reference(s) |

| Spiropyrazolines | Methyl acrylate, Methyl vinyl ketone | 1,3-Dipolar Cycloaddition | Not specified | researchgate.net |

| Spiro Cyclopropanes | α,β-Unsaturated carbonyls (followed by thermal N₂ extrusion) | Cycloaddition/Elimination | Thermal | researchgate.net |

| Pyridine-2,6(1H,3H)-diones | Various X-H containing compounds | X-H Insertion | Rh₂(esp)₂ | researchgate.net |

| 4,5,6,7-Tetrahydro-1H-pyrazolo-[4,3-b]pyridines | (from 3-diazo-2-nitromethylenepiperidine) | Intramolecular Cyclization | Not specified | researchgate.net |

| Azapolycycles | (from bis(diazo)piperidin-2-ones) | Cyclopropanation/Dipole Formation/Cycloaddition | Rhodium(II) | researchgate.net |

Building Block for Complex Molecular Architectures

The piperidine (B6355638) ring is a key structural motif in a vast number of natural products and pharmaceuticals, particularly alkaloids. acs.orgresearchgate.net this compound and related α,β-unsaturated diazoketones serve as powerful building blocks for the stereoselective synthesis of these complex molecules. acs.orgresearchgate.net

One notable application is in the total synthesis of piperidine alkaloids like (–)-cassine. acs.org A strategy involving a novel α,β-unsaturated α'-methyl diazoketone, a close analogue of this compound, utilized a cis-selective intramolecular N–H insertion reaction. acs.org This key step, catalyzed by Cu(acac)₂, formed a highly functionalized dihydropyridine-3-one, which served as the core piperidine structure for the alkaloid. acs.org This approach highlights how the diazo group can be strategically employed to forge new carbon-nitrogen bonds and build the intricate skeletons of natural products.

Furthermore, derivatives such as 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates have been identified as crucial intermediates in the Rh(II)-catalyzed cyclization-cycloaddition cascade for constructing the core framework of Aspidosperma alkaloids. arkat-usa.org This demonstrates the modularity of the piperidinone scaffold, where the diazo functionality facilitates the assembly of complex, polycyclic systems. arkat-usa.org The ability to rapidly construct 3-substituted piperidinones through various insertion and cycloaddition reactions makes this compound a valuable tool for generating libraries of complex molecules for drug discovery and chemical biology. researchgate.netresearchgate.net

Role in Catalysis and Reagent Development

Beyond being a passive building block, this compound and its derivatives are involved in the landscape of catalysis, both as substrates for metal- and organo-catalyzed reactions and potentially as precursors to catalytic species.

Ligand Precursor for Metal Catalysts

The direct use of this compound as a precursor to generate stable ligands for metal catalysts is not extensively documented in the reviewed scientific literature. Typically, ligands are molecules that coordinate to a metal center to modulate its catalytic activity. escholarship.org While the nitrogen and oxygen atoms within the this compound structure possess lone pairs capable of coordinating to a metal, its primary role in metal-involved reactions is as a substrate that reacts via its diazo group. researchgate.net For example, it is a substrate in numerous rhodium(II)-catalyzed reactions that proceed through a metal-carbene intermediate. researchgate.net In these cases, the piperidinone moiety is part of the final product rather than a persistent ligand on the metal catalyst for subsequent reactions.

Substrate in Organocatalytic Transformations

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis. While specific organocatalytic reactions employing this compound as the substrate are not widely reported, closely related systems demonstrate the potential for such transformations.

A highly enantioselective organocatalytic cascade reaction has been developed using a cyclic 2-diazo-1,3-diketone, a primary amine, and an α,β-unsaturated aldehyde to produce optically active spirocyclic piperidones. mdpi.com This reaction proceeds through a sequence of a Wolff rearrangement, amidation, Michael addition, and hemiaminalization, catalyzed by a secondary amine catalyst. mdpi.com This work establishes a proof of concept that cyclic diazo compounds are viable substrates for complex, multi-step organocatalytic sequences to build chiral piperidine frameworks. mdpi.com

Additionally, organocatalysts have been employed in domino reactions of related heterocyclic systems, such as the reaction of a 3,4-dihydroisoquinolin-1(2H)-ylideneethanenitrile derivative with α,β-unsaturated aldehydes using cinchona- and diphenylprolinol-type organocatalysts to achieve high enantiomeric excess. researchgate.net Recent advances have also seen the development of organophotocatalyzed methods to synthesize 2-piperidinones from simple starting materials, further expanding the toolkit for accessing this important structural motif under mild, metal-free conditions. evitachem.comresearchgate.net These examples suggest a promising, albeit not fully explored, area for the application of this compound in organocatalytic transformations.

Applications in Materials Science and Photochemistry (excluding biological)

The unique electronic and photochemical properties of the diazo group have led to the exploration of this compound derivatives in materials science and photochemistry.

Derivatives like 3-diazo-2,4-piperidiones have been investigated as photoactive substrates for Deep Ultraviolet (DUV) microlithography. evitachem.com In this application, the diazo compound acts as a photoresist material, where exposure to light induces a chemical change (typically the loss of N₂ and subsequent Wolff rearrangement to a ketene), altering the solubility of the exposed regions of the material. This allows for the precise patterning of microelectronic circuits. Bis-diazopiperidione derivatives, which contain two diazo groups, are particularly noted for their enhanced photosensitivity in these applications. evitachem.com

The photochemistry of related piperidinone structures has also been a subject of theoretical and experimental interest. For example, the photochemical deracemization of a chiral allene, 3-(3,3-dimethyl-1-buten-1-ylidene)-2-piperidinone, has been achieved through a light-driven process using a photosensitizer. This process allows for the conversion of a racemic mixture into a single enantiomer, a significant challenge in stereoselective chemistry.

The table below highlights some of the non-biological applications of piperidinone-based diazo compounds.

| Application Area | Specific Use | Compound Type | Key Feature | Reference(s) |

| Materials Science | DUV Photoresist | 3-Diazo-2,4-piperidiones | Photo-induced structural change altering solubility | evitachem.com |

| Photochemistry | Catalytic Deracemization | 3-(3,3-dimethyl-1-buten-1-ylidene)-2-piperidinone | Photosensitized energy transfer leading to racemization of one enantiomer |

Photoresist Chemistry and DUV Microlithography

The development of advanced photoresist materials is critical for the miniaturization of integrated circuits via microlithography. Diazo compounds, particularly diazoketones and diazoamides, are foundational components in many photoresist formulations, especially for Deep UV (DUV) lithography. This compound and its derivatives are explored for these applications due to their favorable photochemical properties. evitachem.com

Diazo compounds generally possess strong absorption bands in the UV region, typically between 240 and 280 nm, which is compatible with DUV light sources. core.ac.uk Upon exposure to DUV radiation, the diazo group in this compound is cleaved, releasing nitrogen gas and generating a highly reactive carbene intermediate. This carbene undergoes a characteristic Wolff rearrangement to form a ketene (B1206846). core.ac.uk In the presence of water molecules within the photoresist film, the ketene is hydrated to a carboxylic acid. This transformation from a non-polar diazo compound to a polar carboxylic acid dramatically increases the solubility of the exposed regions of the resist in an aqueous alkaline developer. This change in solubility is the basis for creating a positive-tone image on the substrate.

Research on related compounds, such as 3-diazo-2,4-piperidiones, highlights the effectiveness of this structural class. These compounds exhibit key properties for DUV microlithography, including:

Good solubility in common casting solvents. evitachem.com

Strong absorption in the 240–260 nm range. evitachem.com

Efficient Wolff rearrangement upon DUV exposure. evitachem.com

Formation of transparent, base-soluble photoproducts . evitachem.com

The incorporation of multiple diazopiperidione units into a single molecule, creating bis- and trifunctional photoactive compounds, can further enhance properties like dissolution inhibition in the unexposed regions, which is crucial for high-resolution patterning. evitachem.com

| Property | Characteristic | Implication in Microlithography |

| UV Absorption | Strong absorption at λmax 240–280 nm core.ac.uk | Sensitivity to DUV light sources (e.g., 248 nm) |

| Primary Photoreaction | Photolysis to form a carbene intermediate | Initiation of the chemical change |

| Key Transformation | Wolff Rearrangement | Conversion of the carbene to a ketene intermediate core.ac.uk |

| Final Photoproduct | Carboxylic Acid (in presence of H₂O) | Increased solubility in aqueous base developers |

Polymer Chemistry and Monomer Synthesis

The piperidinone structure is a valuable heterocyclic motif in polymer science, and monomers containing this ring system have been used to synthesize functional polymers. core.ac.ukresearchcommons.org While this compound is not typically polymerized directly in its diazo form, its unique chemical functionality makes it a versatile precursor for the synthesis of novel monomers and polymers through several potential pathways.

One approach involves leveraging the reactive ketene intermediate generated from the Wolff rearrangement. Ketenes are known to react with a variety of nucleophiles and can participate in cycloadditions and polymerizations. This reactive intermediate could be trapped by co-monomers or initiate polymerization to create polymers with unique main-chain or side-chain structures.

Another potential route is through ring-opening polymerization. The core structure of this compound is a δ-valerolactam, and lactams are well-known monomers for the synthesis of polyamides. The presence of the diazo functionality at the 3-position offers a handle for further modification before or after polymerization, allowing for the creation of highly functionalized polyamide materials.

For context, the synthesis and radical polymerization of related piperidine-containing monomers, such as 1-chloro-3-piperidine-2-propylmethacrylate, have been studied to create functional polymers. researchcommons.org In such studies, the polymerization kinetics, including the influence of monomer concentration and temperature, were investigated to optimize the synthesis of the final polymer. researchcommons.org The reaction order for the monomer in the polymerization of 1-chlorine-3-piperidine-2-propylmethacrylate was found to be 1.5, with an activation energy of 59.8 kJ/mol, demonstrating the successful creation of polymers from piperidine-based monomers. researchcommons.org

| Potential Polymerization Pathway | Intermediate/Precursor | Resulting Polymer Type |

| Ketene-Based Polymerization | Ketene (from Wolff Rearrangement) | Polyketone or Copolyester (with cyclic ethers) |

| Ring-Opening Polymerization | 3-substituted-δ-valerolactam | Functionalized Polyamide |

| Monomer Derivatization | 3-substituted-2-piperidinone (from carbene) | Vinyl or Acrylic Polymers with piperidinone side-chains |

Generation of Functional Materials via Carbene Insertion

Perhaps the most powerful application of this compound is its use as a carbene precursor in transition-metal-catalyzed reactions. snnu.edu.cn In the presence of catalysts, typically based on rhodium(II) or copper, this compound decomposes to form a metal-carbene intermediate. arkat-usa.orgrsc.org This species is less reactive and more selective than the free carbene generated photochemically, enabling a wide range of precise chemical transformations known as carbene insertion reactions. snnu.edu.cnrsc.org

These reactions are exceptionally useful for C-H functionalization, a process that allows for the direct conversion of C-H bonds into new C-C or C-X (where X is a heteroatom) bonds. snnu.edu.cnrsc.org This strategy can be used to functionalize otherwise unreactive molecules or to build complex molecular architectures rapidly.

Key carbene-mediated reactions involving this compound and related diazo lactams include:

X-H Insertion: The carbene can insert into various heteroatom-hydrogen bonds. For instance, the reaction with hydrogen chloride leads to the formation of 3-chloro-2-piperidinone, providing a direct route to 3-substituted piperidinones. researchgate.net This method is a rapid way to access a library of derivatives. researchgate.net

Intramolecular Cycloaddition: The rhodium(II)-catalyzed reaction of diazo imides derived from 2-piperidinone can generate a cyclic carbonyl ylide dipole. arkat-usa.org This intermediate is formed by the intramolecular cyclization of the metal-carbene onto the adjacent carbonyl oxygen. The resulting ylide can then undergo [3+2] cycloaddition reactions with dipolarophiles to construct complex, polycyclic nitrogen-containing frameworks, such as those found in the Aspidosperma alkaloids. arkat-usa.org

Cyclopropanation: The carbene can react with alkenes to form cyclopropane (B1198618) rings. For example, α-diazo-δ-valerolactams react with α,β-unsaturated carbonyl compounds to deliver spiro cyclopropanes after initial pyrazolinone formation and subsequent thermal nitrogen loss. researchgate.net

These carbene insertion and cycloaddition reactions showcase the utility of this compound as a building block for creating highly functional and structurally complex materials and molecules from simple precursors. researchgate.netarkat-usa.org

Spectroscopic and Advanced Structural Analysis of 3 Diazo 2 Piperidinone and Its Reaction Intermediates

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Modern spectroscopic methods are indispensable for studying the intricate details of chemical reactions involving diazo compounds. They allow for the monitoring of reaction progress, identification of products, and the detection of short-lived intermediates, which are crucial for a comprehensive mechanistic understanding.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-diazo-2-piperidinone and its reaction products. acs.org It provides highly accurate mass measurements, enabling the confident determination of elemental compositions for the parent molecule and any resulting derivatives. Techniques such as electrospray ionization (ESI) are commonly employed for the analysis of such polar, non-volatile compounds. acs.orgnih.gov

For this compound (C₅H₇N₃O), HRMS can confirm its molecular formula by detecting the corresponding molecular ion peak with high precision. For instance, the calculated monoisotopic mass is 125.058914 Da. uni.lu Beyond simple confirmation, HRMS is critical in monitoring the progress of reactions. By analyzing aliquots from a reaction mixture over time, the disappearance of the reactant and the appearance of product peaks can be tracked, providing kinetic information. It is particularly valuable in identifying the products of insertion, cycloaddition, or rearrangement reactions that this compound readily undergoes. researchgate.net

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can further aid in structural characterization. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 126.06619 | 122.3 |

| [M+Na]⁺ | 148.04813 | 128.3 |

| [M-H]⁻ | 124.05164 | 124.2 |

| [M+NH₄]⁺ | 143.09274 | 142.0 |

| [M+K]⁺ | 164.02207 | 121.9 |

| [M+H-H₂O]⁺ | 108.05617 | 120.9 |

| [M+HCOO]⁻ | 170.05712 | 145.9 |

| [M+CH₃COO]⁻ | 184.07276 | 164.5 |

| Data calculated using CCSbase and presented for various common adducts observed in mass spectrometry. |

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the detailed three-dimensional structure and connectivity of this compound and its derivatives in solution. manchester.ac.uk While 1D NMR (¹H and ¹³C) provides primary structural information, complex molecules and reaction mixtures often exhibit overlapping signals that complicate analysis. manchester.ac.uk Advanced 2D NMR techniques resolve these issues by spreading correlations across a second frequency dimension. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings through bonds, typically over two to three bonds. libretexts.orgyoutube.com For a derivative of this compound, a COSY spectrum would show cross-peaks connecting protons on adjacent carbons within the piperidinone ring, confirming the integrity of the ring structure in a reaction product. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton nuclei. princeton.edu This is an essential tool for assigning specific proton signals to their corresponding carbon atoms in the piperidinone skeleton. youtube.com

HMBC (Heteronuclear Multiple Bond Coherence) : This technique shows correlations between protons and carbons over two to four bonds. princeton.edu It is invaluable for piecing together molecular fragments and confirming the substitution pattern on the piperidinone ring, for example, by showing a correlation from the protons on C6 to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy) : Unlike the other methods that show through-bond connectivity, NOESY identifies nuclei that are close in space (typically within 5 Å). wikipedia.orgprinceton.edu This is particularly powerful for determining the stereochemistry and conformation of reaction products, such as distinguishing between diastereomers formed in a cycloaddition reaction. wikipedia.org

Together, these advanced NMR experiments provide a comprehensive map of the molecular structure, which is critical for understanding the regio- and stereoselectivity of reactions involving this compound. manchester.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying key functional groups and monitoring reactions involving chromophores.

IR Spectroscopy: The most characteristic feature in the IR spectrum of this compound is the strong absorption band associated with the stretching vibration of the diazo group (C=N₂). This peak typically appears in the region of 2100 cm⁻¹. nih.govacs.org The presence of this intense band is a clear indicator of the successful synthesis of the diazo compound. Furthermore, the carbonyl (C=O) stretch of the lactam ring is expected around 1620-1660 cm⁻¹. acs.orgjppres.com Monitoring the disappearance of the ~2100 cm⁻¹ diazo peak via IR spectroscopy provides a simple and effective method for tracking the progress of reactions where the diazo group is consumed, such as in rhodium-catalyzed carbene insertion or cyclopropanation reactions. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for Diazo Ketones nih.govacs.orgjppres.com

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Diazo (C=N₂) | 2095 - 2105 | Strong |

| Carbonyl (C=O), Lactam | 1620 - 1700 | Strong |

| N-H Stretch, Lactam | ~3311 | Medium |

| C-H Stretch | 2870 - 2950 | Medium |

UV-Vis Spectroscopy: Diazo compounds are chromophoric and exhibit characteristic electronic transitions that can be observed by UV-Vis spectroscopy. core.ac.ukmsu.edu Diazo ketones and related compounds typically show a strong absorption band in the 240–280 nm range and often a much weaker, broad band at longer wavelengths (e.g., ~340-380 nm). core.ac.ukmsu.edu The specific wavelengths and molar absorptivities depend on the molecular structure and solvent. academie-sciences.fr This technique can be used quantitatively, following the Beer-Lambert law, to monitor the concentration of the diazo compound during a reaction, providing kinetic data. mpg.de

Many reactions of diazo compounds proceed through highly reactive, short-lived intermediates such as carbenes or ylides. researchgate.netresearchgate.net Detecting these transient species directly is a significant challenge but is crucial for confirming a proposed reaction mechanism. In situ and time-resolved spectroscopic techniques are designed for this purpose.

In Situ IR/NMR: By using specialized probes or flow cells, IR or NMR spectra can be recorded directly from the reaction vessel as the reaction occurs. This allows for the observation of intermediates that may only exist for a few minutes under the reaction conditions.

Time-Resolved Spectroscopy: For even more fleeting intermediates, techniques like time-resolved (picosecond) diffuse reflectance spectroscopy can be employed. acs.org This method has been used to identify ion-radical pairs as reactive intermediates in photochemical reactions, providing mechanistic insights that would be impossible to obtain from analyzing only the starting materials and final products. acs.org In the context of this compound, photolytic reactions could be studied using this technique to detect the formation and subsequent reactions of the corresponding carbene intermediate. core.ac.uk

Crystallographic Studies

While spectroscopic methods provide invaluable data on molecular structure in solution or the gas phase, X-ray crystallography offers the most definitive and unambiguous picture of a molecule's three-dimensional arrangement in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining molecular structure, including precise bond lengths, bond angles, and stereochemistry. ucmerced.eduforcetechnology.com Although obtaining a suitable single crystal of the parent this compound can be challenging, its derivatives, which are often more stable and crystalline solids, are frequently characterized by this method. researchgate.net

Research on the reactivity of this compound and other cyclic diazoamides shows that X-ray analysis is routinely used to confirm the structure and, crucially, the stereochemistry of the resulting products. researchgate.netresearchgate.net For example, in [3+2] cycloaddition reactions, X-ray crystallography has been used to definitively assign the stereochemistry of the resulting oxa-bridged piperidinone ring systems. researchgate.net Similarly, the structures of various spiro- and fused-ring systems derived from reactions of piperidinones have been confirmed by single-crystal X-ray diffraction. grafiati.comnih.govacs.org This analytical proof is essential for validating new synthetic methods and understanding the diastereoselectivity of complex chemical transformations. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement and intermolecular forces of this compound and related structures are critical in understanding their stability, reactivity, and physical properties. While a specific crystal structure for this compound is not extensively detailed in the cited literature, analysis of analogous piperidinone and diazocarbonyl compounds provides significant insight into the expected interactions that govern its crystal packing.

The primary intermolecular forces anticipated for this compound include hydrogen bonding and van der Waals interactions. The lactam functionality, with its N-H group as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor, is expected to be a dominant feature in the crystal lattice. In the crystal structures of related heterocyclic compounds, N—H⋯O and N—H⋯N hydrogen bonds are common, often generating layered or chain-like structures. researchgate.net For instance, in one related molecule, these hydrogen bonds, along with C—H⋯π interactions, create a layered crystal structure. researchgate.net

Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, has been applied to similar molecules. In one case, this analysis revealed that the most significant contributions to crystal packing were from H⋯H (53.8%), H⋯C/C⋯H (21.7%), H⋯N/N⋯H (13.6%), and H⋯O/O⋯H (10.8%) contacts. researchgate.net The diazo group itself can participate in various weak interactions, and its geometry (bent or linear) can be influenced by the surrounding electronic and steric environment, as seen in other diazo compounds where the C-N-N angle varies. researchgate.net

The table below summarizes common intermolecular interactions observed in compounds structurally related to this compound.

| Interaction Type | Participating Groups | Significance in Crystal Packing | Reference Example |

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Formation of chains or layers, primary structural motif. | A C13H16N4O compound forms layers via N—H⋯O and N—H⋯N bonds. researchgate.net |

| Hydrogen Bonding | N-H (donor) and N (acceptor) | Connects neighboring molecules, contributing to network formation. | Benzimidazole rings forming chains via N—H⋯N bonds. researchgate.net |

| C-H···π Interactions | C-H bonds and π-systems (if present) | Stabilizes packing, often seen in conjunction with H-bonds. | Observed in a C13H16N4O crystal structure. researchgate.net |

| π-π Stacking | Aromatic rings (if present) | Face-to-face stacking contributes to lattice energy. | Observed in dichlorophenyl-nitrobenzylidene hydrazine. researchgate.net |

| C-H···O Interactions | C-H bonds and Carbonyl Oxygen | Weak interactions that provide additional stabilization to the 3D network. | Seen in the crystal structure of 2-(p-anilinophenyl)-2-phenylindan-1,3-dione. researchgate.net |

Conformational Analysis of the Piperidinone Ring System

The six-membered piperidinone ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The specific conformation adopted by this compound and its derivatives is determined by the substituents and electronic effects within the ring, which in turn influences the molecule's reactivity and stereochemical outcomes in reactions.

Theoretical calculations and experimental studies (such as NOE analysis) on substituted 3-piperidinones have shown that the ring conformation can deviate from the typical chair. For instance, in one study on a disubstituted 3-piperidinone, theoretical calculations revealed that the most stable conformation was one where two substituents occupied pseudoaxial positions. acs.org This stereochemical finding was confirmed experimentally through NOE experiments. acs.org

In other bicyclic piperidinone systems, a boat-like conformation for the piperidinone ring has been suggested based on NOESY analysis and coupling constant data (³J values). psu.edu The presence of bulky substituents or the constraints of a fused ring system can favor these higher-energy conformations. For example, a severe cross-ring 1,3-diaxial interaction in a fused piperidine (B6355638) system was found to promote a boat or twist-boat conformation over a chair. nih.gov The piperidinone ring in 2-(p-anilinophenyl)-2-phenylindan-1,3-dione was also observed to adopt a twist-boat conformation. researchgate.net

Conversely, in other contexts, the chair conformation is the more stable, thermodynamically favored form. This allows bulky substituents at adjacent positions (e.g., C-7 and C-8 in a bicyclic system) to adopt diequatorial positions, minimizing steric strain. psu.edu The conformational flexibility of the piperidinone ring is a key factor in its chemical behavior, such as in rhodium-catalyzed reactions where the ring conformation can influence the approach of substrates and the stereoselectivity of product formation. researchgate.netnih.gov

The table below summarizes various conformations identified in piperidinone ring systems and the analytical methods used for their determination.

| Compound/System | Observed Conformation | Method of Analysis | Key Influencing Factors |

| Disubstituted 3-Piperidinone | Pseudoaxial substituents on a stable conformer | Theoretical Calculations, NOE Experiments | Minimization of steric strain between substituents. acs.org |

| Bicyclic Piperidinone Adducts | Boat-like Conformation | NOESY Analysis, Coupling Constants (³J) | Fused ring constraints and cis-disposition of substituents. psu.edu |

| Bicyclic Piperidinone (Isomer) | Chair Conformation | Coupling Constants (J values) | Allows bulky substituents to be in diequatorial positions, thermodynamic product. psu.edu |

| Fused Piperidine Ring System | Boat or Twist-Boat Conformation | Computational Study | Avoidance of severe 1,3-diaxial steric interactions. nih.gov |

| 2-(p-anilinophenyl)-2-phenylindan-1,3-dione | Twist-Boat Conformation | X-ray Crystallography | Overall steric and electronic demands of the fused ring system. researchgate.net |

Computational and Theoretical Investigations of 3 Diazo 2 Piperidinone

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-diazo-2-piperidinone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and bonding. northwestern.edu

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It has been employed to study the reactivity and stability of diazo compounds, including those with cyclic structures similar to this compound. aalto.firesearchgate.net DFT calculations can provide insights into the distribution of electron density, which is crucial for understanding the nucleophilic and electrophilic nature of different parts of the molecule. For instance, studies on related diazo compounds show that the partial charge on the carbene carbon and the terminal nitrogen of the diazo group significantly influences the energy barrier for nitrogen extrusion. aalto.fi A higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen generally lead to a lower activation energy for N2 release. aalto.fi

DFT studies can also be used to analyze the stability of different conformers of the piperidinone ring. For related substituted piperidinone systems, theoretical calculations have been used to determine the most stable conformations, such as those adopting a pseudoaxial arrangement of substituents. acs.org These calculations help in understanding how the ring conformation influences the molecule's reactivity.

The table below summarizes key parameters that can be derived from DFT calculations to assess the reactivity and stability of diazo compounds.

| Calculated Property | Significance for this compound |

| Partial Atomic Charges | Indicates the electrophilic/nucleophilic character of atoms, influencing reaction pathways. aalto.fi |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and shape of HOMO and LUMO can predict reactivity in cycloaddition and insertion reactions. |

| Bond Orders | Provides information on the strength and nature of the chemical bonds within the molecule. |

| Vibrational Frequencies | Helps in the identification of stable structures (no imaginary frequencies) and transition states (one imaginary frequency). orientjchem.org |

| Activation Energy for N2 Extrusion | A key indicator of the stability of the diazo compound and its propensity to form a carbene. aalto.fi |

This table is generated based on general principles of DFT analysis of diazo compounds.

Ab initio calculations, which are based on first principles without empirical parameters, provide a highly accurate description of electronic properties. northwestern.eduiisc.ac.inaps.org These methods can be used to calculate fundamental properties such as ionization potential, electron affinity, and dipole moment, which are essential for understanding the molecule's behavior in different chemical environments. For complex molecules, ab initio calculations can be computationally intensive, but they offer a benchmark for other methods. mdpi.com In the context of this compound, ab initio calculations would be valuable for precisely determining the electronic distribution within the diazo group and the lactam ring, offering a detailed picture of the C-N and N-N bonds in the diazo moiety. These calculations can also be used to study the electronic structure of the transient carbene intermediate formed upon nitrogen loss.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. nih.govnsf.govpsu.edunih.gov

The extrusion of a nitrogen molecule (N2) from a diazo compound is a fundamental process that leads to the formation of a highly reactive carbene intermediate. aalto.fi Computational modeling can trace the reaction coordinate for this process, calculating the activation energy barrier and characterizing the geometry of the transition state. uniovi.es For diazo compounds, the mechanism of N2 release is highly dependent on the substituents. aalto.fi In the case of this compound, computational studies would likely investigate both thermal and photochemical pathways for nitrogen extrusion. DFT calculations on similar systems have shown that the process can be influenced by factors that stabilize the resulting carbene. aalto.fi The mechanism can be either a one-step process or involve intermediates, and computational modeling helps to distinguish between these possibilities. thieme-connect.com

Once the carbene is formed from this compound, it can undergo a variety of reactions, including insertion, cycloaddition, and rearrangement. nsf.gov Computational methods can predict the preferred reaction pathways of this carbene. By calculating the activation energies for different potential reactions, it is possible to predict the major products and the selectivity (chemo-, regio-, and stereoselectivity) of the reactions. For example, in reactions involving carbenes generated from similar diazo compounds, computational studies have been used to rationalize the observed stereoselectivity in cyclopropanation and X-H insertion reactions. nsf.gov These predictions are invaluable for designing synthetic strategies that utilize the carbene derived from this compound. nih.gov

The table below outlines the types of carbene reactions that can be computationally investigated.

| Carbene Reaction Type | Computational Insights |

| Cyclopropanation | Prediction of stereoselectivity (cis/trans) and diastereoselectivity with different alkenes. |

| C-H Insertion | Analysis of the activation barriers for insertion into different types of C-H bonds. |

| N-H Insertion | Modeling the insertion into amines and amides, which is relevant for the synthesis of nitrogen-containing heterocycles. nsf.gov |

| O-H Insertion | Investigating the reaction with alcohols and water. |

| Wolff Rearrangement | Assessing the propensity of the carbene to undergo rearrangement to a ketene (B1206846). |

This table is generated based on the known reactivity of carbenes and the application of computational chemistry to predict their behavior.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations are typically performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of molecules in a more realistic environment, such as in a solvent, and over time. nih.govresearchgate.netplos.org

MD simulations can be used to explore the conformational landscape of this compound. bham.ac.uk The piperidinone ring is not planar and can adopt various conformations, such as chair and boat forms. psu.edu MD simulations can reveal the relative energies of these conformers and the energy barriers for interconversion between them. This information is crucial, as the conformation of the molecule can significantly impact its reactivity.

Furthermore, MD simulations can explicitly model the effect of the solvent on the structure and reactivity of this compound. Solvents can influence reaction rates and selectivities through stabilization of the ground state, transition state, or intermediates. For a polar molecule like this compound, solvent effects are expected to be significant. MD simulations can provide a detailed picture of the solvent shell around the molecule and how specific solvent-solute interactions can influence the reaction pathways, such as nitrogen extrusion and subsequent carbene reactions. nih.gov

Spectroscopic Parameter Prediction and Interpretation

Computational chemistry offers powerful tools for the prediction and interpretation of spectroscopic data, providing valuable insights into the structural and electronic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT), it is possible to calculate and visualize spectroscopic parameters, including infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions, when compared with experimental data, can confirm molecular structures, aid in the assignment of spectral bands, and elucidate the electronic nature of specific functional groups.

Predicted Infrared (IR) Vibrational Frequencies

The IR spectrum of a molecule provides a unique fingerprint based on the vibrational modes of its bonds. For this compound, theoretical calculations can predict the frequencies and intensities of these vibrations, with a particular focus on the characteristic stretching frequencies of the diazo and carbonyl groups.

DFT calculations, commonly using the B3LYP functional with a 6-31G* basis set, are a standard method for predicting vibrational spectra. researchgate.netacs.orgpsu.edu For cyclic diazo ketones, these calculations can help to identify and assign key vibrational modes. researchgate.netorgchemres.org The predicted vibrational frequencies for the principal functional groups of this compound are summarized in the table below. It is important to note that calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match experimental values, accounting for anharmonicity and other method-inherent approximations. researchgate.net

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Predicted Intensity | Interpretation |

|---|---|---|---|---|

| Diazo (N2) | Asymmetric Stretch | ~2100 - 2150 | Very Strong | This intense absorption is highly characteristic of the diazo functional group and is a key marker for its identification. psu.edu |

| Carbonyl (C=O) | Stretch | ~1680 - 1710 | Strong | The position of this band is indicative of a six-membered lactam (cyclic amide) carbonyl group. Its frequency can be influenced by conjugation with the adjacent diazo group. |

| C-N (Amide) | Stretch | ~1250 - 1350 | Medium | This vibration is characteristic of the amide linkage within the piperidinone ring. nih.gov |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 | Medium-Weak | These absorptions correspond to the C-H bonds of the methylene (B1212753) (CH2) groups in the piperidine (B6355638) ring. |

| N-H (Amide) | Stretch | ~3200 - 3400 | Medium | This band is characteristic of the N-H bond in the secondary amide of the lactam ring. |

The interpretation of these predicted frequencies relies on established correlations between vibrational modes and functional groups. The most prominent predicted feature in the IR spectrum of this compound would be the very strong band for the asymmetric stretch of the diazo group, typically found above 2100 cm⁻¹. psu.edu The carbonyl stretching frequency is also a key diagnostic peak. Its predicted position around 1700 cm⁻¹ is consistent with a lactam carbonyl, though its exact value can provide insight into the electronic interplay with the neighboring diazo functionality.

Predicted Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy provides detailed information about the local electronic environment of atomic nuclei, such as ¹H and ¹³C. Computational methods can predict the chemical shifts (δ) for each atom in this compound, aiding in the assignment of experimental NMR spectra. DFT calculations, often employing methods like GIAO (Gauge-Including Atomic Orbital), are used to compute these shifts. d-nb.infonih.gov

The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS).

| Atom Position | Predicted 13C Chemical Shift (ppm) | Predicted 1H Chemical Shift (ppm) | Interpretation |

|---|---|---|---|

| C2 (Carbonyl) | ~165 - 175 | - | The chemical shift is characteristic of a lactam carbonyl carbon. The deshielding is due to the electronegativity of the oxygen atom. |

| C3 (Diazo) | ~60 - 70 | - | The sp2-hybridized carbon bearing the diazo group is expected to be significantly shielded compared to the carbonyl carbon. |

| C4 | ~20 - 30 | ~2.2 - 2.6 | This aliphatic carbon and its attached protons are in a standard range for a methylene group adjacent to a sp2 center in a cyclic system. |

| C5 | ~20 - 30 | ~1.8 - 2.2 | This methylene group is further from the electron-withdrawing groups and is expected to be slightly more shielded than C4. |

| C6 | ~40 - 50 | ~3.2 - 3.6 | The carbon adjacent to the amide nitrogen is deshielded. The attached protons will also be deshielded due to the electronegativity of the nitrogen atom. |

| N-H | - | ~6.0 - 8.0 | The amide proton is typically observed as a broad singlet in this downfield region. |

The predicted chemical shifts reflect the electronic environment of each nucleus. For instance, the ¹³C chemical shift of the carbonyl carbon (C2) is predicted to be significantly downfield due to the strong deshielding effect of the double-bonded oxygen. Conversely, the carbon atom attached to the diazo group (C3) is expected to be more shielded. The proton chemical shifts are predicted based on their proximity to electron-withdrawing groups and their position within the ring structure. Computational analysis can also help to understand the through-bond and through-space effects that influence these chemical shifts. nih.gov The accuracy of these predictions can be high, with mean absolute errors often less than 2 ppm for ¹³C and 0.2 ppm for ¹H when using appropriate computational models. d-nb.info

Future Directions and Emerging Research Avenues for 3 Diazo 2 Piperidinone

Development of Novel and Sustainable Synthetic Routes

While an efficient two-step synthesis of 3-diazo-2-piperidinone from L-ornithine has been reported, future research is directed towards developing even more sustainable and novel synthetic methodologies. researchgate.netresearchgate.net The primary goals are to reduce environmental impact, improve safety, and increase accessibility to the starting material.

Key research objectives include:

Alternative Starting Materials: Exploration of bio-renewable feedstocks or different amino acid precursors to move away from a single reliance on L-ornithine.

Catalytic Diazo Transfer: Developing catalytic methods for the diazo-transfer step, which traditionally relies on stoichiometric amounts of sulfonyl azides. This would improve atom economy and reduce waste.

Elimination of Hazardous Reagents: Investigating alternative, less hazardous reagents and reaction conditions to replace those used in current multi-step syntheses. For instance, avoiding the use of potentially explosive diazo-transfer reagents in favor of in situ generation methods is a significant area of interest. rsc.org

| Approach | Current Method | Future Direction | Potential Advantages |

|---|---|---|---|

| Starting Material | L-Ornithine researchgate.net | Bio-based precursors (e.g., from lysine) | Increased sustainability, potentially lower cost. |

| Diazo Transfer | Stoichiometric sulfonyl azides | Transition-metal or organocatalytic diazo transfer | Improved atom economy, reduced azide (B81097) waste. |

| Overall Process | Batch synthesis | Continuous flow synthesis rsc.orgsemanticscholar.org | Enhanced safety, scalability, and process control. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The inherent reactivity and potential instability of diazo compounds make them ideal candidates for flow chemistry applications. mdpi.com Generating and using this compound in situ within a continuous flow reactor can significantly enhance safety by minimizing the accumulation of energetic intermediates. rsc.orgsemanticscholar.org

Future research in this area will likely involve:

Integrated Synthesis and Derivatization: Developing telescoped flow processes where this compound is synthesized and immediately consumed in a subsequent reaction, such as a C-H insertion or cross-coupling reaction. researchgate.net This approach has been successfully demonstrated for other diazo compounds generated from hydrazones in flow. semanticscholar.org

Automated Synthesis Platforms: Incorporating the synthesis and reaction of this compound into fully automated platforms. chemrxiv.org Such systems would enable the rapid, iterative synthesis of large libraries of piperidinone-based compounds for high-throughput screening in drug discovery and materials science. This would shift the discovery bottleneck from synthesis to screening and analysis. chemrxiv.org